![molecular formula C14H17N3O4 B2572418 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1824114-11-5](/img/structure/B2572418.png)
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a fused pyrazole and pyridine ring . This core is substituted at the 5-position with a carbonylamino group, which is further substituted with a 2-methylpropan-2-yl group (also known as a tert-butyl group). The molecule also contains a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyridine core, the carbonylamino group at the 5-position, and the carboxylic acid group . The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The carbonylamino group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the compound’s solubility could be influenced by the polar carbonylamino and carboxylic acid groups .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have demonstrated the synthesis and characterization of pyrazole and pyridine derivatives, underlining their structural diversity and the influence of substituents on their properties. For instance, studies have explored the formation of pyrazole-3-carboxamides and -3-carboxylate derivatives through reactions with binucleophiles, indicating good yields and providing insights into the reaction mechanisms and structural determinations via spectroscopic methods (Yıldırım, Kandemirli, & Akçamur, 2005).
Antimicrobial and Antiviral Activities
Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies highlight the potential therapeutic applications of these compounds, including their effectiveness against various pathogens. For example, certain pyrazolopyridine derivatives have shown moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Antitumor Activities
The exploration of pyrazolopyrimidine derivatives for their in vitro antitumor activities against different human cancer cell lines offers promising insights into the development of novel anticancer agents. These studies contribute to understanding the structure-activity relationships, paving the way for the design of more effective anticancer compounds (Hafez et al., 2013).
Luminescent Properties
Research on metal-organic frameworks (MOFs) incorporating azaarylpyrazole carboxylic acids has revealed unique luminescence properties, suggesting applications in sensing, imaging, and light-emitting devices. These studies not only provide a foundation for the development of functional materials but also highlight the versatility of pyrazole derivatives in constructing complex structures with desirable photophysical characteristics (Liu et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-11(6-9)10(8-16-17)12(18)19/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMFHCBDEVRZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=NN2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


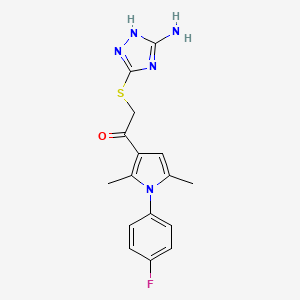
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)

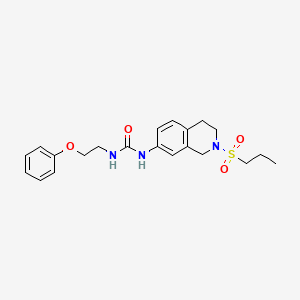
![6-(2,5-dimethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)

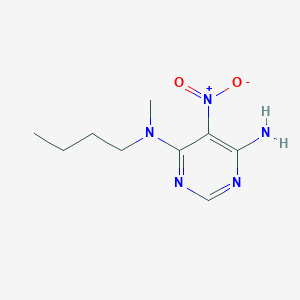

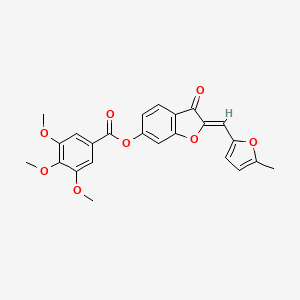
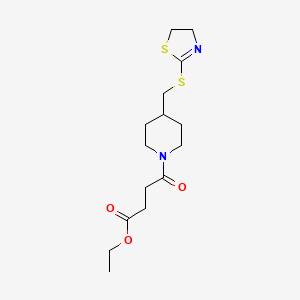
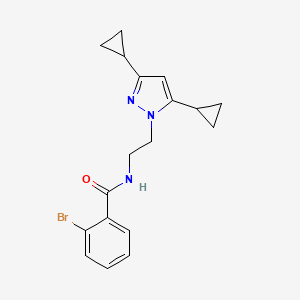
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)